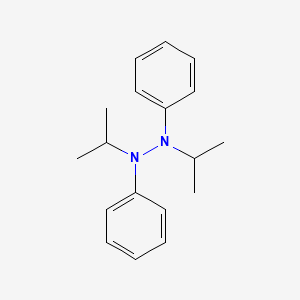![molecular formula C19H16BrClN6O3 B13935883 4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-N,5-dimethylbenzene-1,3-dicarboxamide CAS No. 1489208-32-3](/img/structure/B13935883.png)
4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-N,5-dimethylbenzene-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-N,5-dimethylbenzene-1,3-dicarboxamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structure, which includes a pyrazole ring substituted with bromine and chlorine atoms, making it a valuable intermediate in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-N,5-dimethylbenzene-1,3-dicarboxamide involves multiple steps. One common method starts with the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. This intermediate is synthesized through an oxidation reaction in an acetonitrile system in the presence of potassium persulfate and sulfuric acid as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions
4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-N,5-dimethylbenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include potassium persulfate for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-N,5-dimethylbenzene-1,3-dicarboxamide has a wide range of scientific research applications:
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-N,5-dimethylbenzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: A related compound used as an intermediate in the synthesis of bioactive molecules.
4-chloropyridine: Another similar compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-N,5-dimethylbenzene-1,3-dicarboxamide stands out due to its specific substitution pattern and the presence of both bromine and chlorine atoms on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
1489208-32-3 |
|---|---|
分子式 |
C19H16BrClN6O3 |
分子量 |
491.7 g/mol |
IUPAC名 |
4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-N,5-dimethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C19H16BrClN6O3/c1-9-6-10(16(22)28)7-11(18(29)23-2)15(9)25-19(30)13-8-14(20)26-27(13)17-12(21)4-3-5-24-17/h3-8H,1-2H3,(H2,22,28)(H,23,29)(H,25,30) |
InChIキー |
JFIAYQGSZXIMCY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


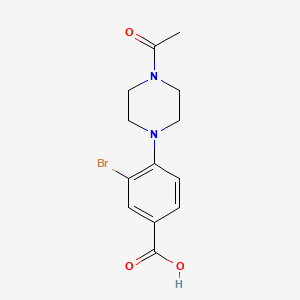
![Methyl 4-(7-chloro-6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13935805.png)
![4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13935815.png)
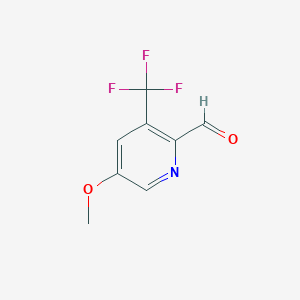
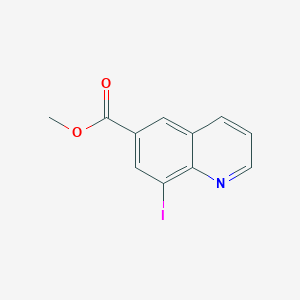
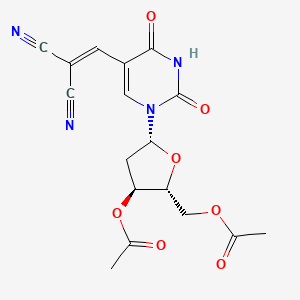
![n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13935839.png)
![n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13935845.png)
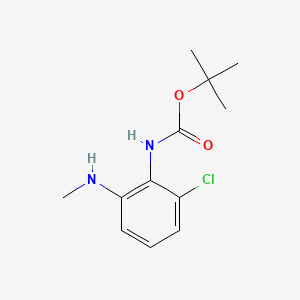


![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide)](/img/structure/B13935882.png)

